molecular formula C23H17ClN2O3S2 B292699 10-[(4-Chlorophenyl)methylsulfanyl]-12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-3-carboxylic acid

10-[(4-Chlorophenyl)methylsulfanyl]-12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-3-carboxylic acid

Cat. No.: B292699
M. Wt: 469 g/mol
InChI Key: OECYVHHXBSYYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-[(4-Chlorophenyl)methylsulfanyl]-12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-3-carboxylic acid is a useful research compound. Its molecular formula is C23H17ClN2O3S2 and its molecular weight is 469 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H17ClN2O3S2

Molecular Weight

469 g/mol

IUPAC Name

10-[(4-chlorophenyl)methylsulfanyl]-12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-triene-3-carboxylic acid

InChI

InChI=1S/C23H17ClN2O3S2/c24-14-8-6-13(7-9-14)12-30-23-25-20-19(18-16(22(28)29)10-11-17(18)31-20)21(27)26(23)15-4-2-1-3-5-15/h1-9,16H,10-12H2,(H,28,29)

InChI Key

OECYVHHXBSYYHR-UHFFFAOYSA-N

SMILES

C1CC2=C(C1C(=O)O)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)Cl

Canonical SMILES

C1CC2=C(C1C(=O)O)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CC=C(C=C5)Cl

Origin of Product

United States

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